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Compound of Interest

Compound Name: 2-Aminopentan-1-ol

Cat. No.: B096186

Chiral amino alcohols are a cornerstone of modern organic synthesis, serving as invaluable
building blocks and control elements in the construction of complex, stereochemically defined
molecules.[1][2] Their bifunctional nature, possessing both a nucleophilic amine and a hydroxyl
group on a chiral scaffold, allows them to be employed as versatile ligands for metal catalysts
or as covalently bound chiral auxiliaries.[3] (R)-(-)-2-Aminopentan-1-ol, a member of this
important class, offers a specific stereochemical configuration derived from the non-
proteinogenic amino acid D-norvaline. Its structural simplicity, combined with its defined
chirality, makes it a molecule of significant interest for researchers seeking to induce
asymmetry in chemical transformations.

This guide, intended for professionals in chemical research and drug development, provides a
comprehensive overview of (R)-(-)-2-Aminopentan-1-ol, from its fundamental properties to its
synthesis and practical application. We will delve into the mechanistic principles that underpin
its use and provide robust, field-tested protocols that serve as a validated starting point for
laboratory work.

Core Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and chemical properties is a prerequisite for
its effective use in synthesis and analysis. All experimental designs, from reaction setup to
purification and characterization, are predicated on this foundational data. The key identifiers
and properties for (R)-(-)-2-Aminopentan-1-ol are summarized below for rapid reference.
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Property Value Source(s)
CAS Number 80696-30-6 [4]
Molecular Formula CsHisNO [5]
Molecular Weight 103.16 g/mol [41[6]
(R)-Norvalinol, (R)-(-)-2-Amino-
Synonyms [7]
1-pentanol
White to off-white crystalline
Appearance . [8]
solid
Melting Point 44-48 °C [4]
Linear Formula CH3(CHz2)2CH(NH2)CH20H [4]
SMILES CCcCcCO [5]
ULAXUFGARZZKTK-
InChl Key [5]

RXMQYKEDSA-N

Enantioselective Synthesis: From Chiral Pool to
Target Molecule

The most direct and reliable method for producing enantiomerically pure amino alcohols is
through the chemical reduction of the corresponding a-amino acid, a strategy known as "chiral
pool" synthesis.[1][9] This approach leverages the high optical purity of naturally available
amino acids to generate the desired chiral alcohol without the need for complex resolution or
asymmetric catalysis steps. For (R)-(-)-2-Aminopentan-1-ol, the logical and cost-effective
precursor is D-norvaline.

The core of this transformation is the reduction of the carboxylic acid moiety. Borane
complexes, such as borane-tetrahydrofuran (BHs-THF) or borane-dimethyl sulfide (BMS), are
exceptionally well-suited for this purpose. They exhibit high chemoselectivity for carboxylic
acids over other functional groups and are known to proceed with minimal risk of racemization
at the adjacent stereocenter, thus preserving the enantiomeric integrity of the starting material.
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Visualizing the Synthetic Pathway

D-Norvaline
((R)-2-Aminopentanoic acid)

1. BH3-THF, Anhydrous THF
2. Reflux

—— —_———
- ~
- ~N~

~
" Borane-Amine Complex ™\
‘. (Transient Intermediate) /’

-
S~o -
~— E—

Aqueous Workup
(e.g., HCI then NaOH)

GR)-(-)-Z-Aminopentan-l-cD

Click to download full resolution via product page

Caption: Synthetic route from D-Norvaline to (R)-(-)-2-Aminopentan-1-ol.

Detailed Laboratory Protocol: Reduction of D-Norvaline

This protocol provides a self-validating system for the synthesis of (R)-(-)-2-Aminopentan-1-ol.
The causality for each step is explained to ensure both reproducibility and a fundamental
understanding of the process.

Objective: To synthesize (R)-(-)-2-Aminopentan-1-ol from D-norvaline with high yield and
retention of stereochemical purity.

Materials:

D-Norvaline (>99% ee)

Borane-tetrahydrofuran complex (1.0 M solution in THF)

Anhydrous Tetrahydrofuran (THF)

Hydrochloric Acid (2 M agueous solution)
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Sodium Hydroxide (10 M agueous solution)
Anhydrous Magnesium Sulfate (MgSOa)
Ethyl Acetate

Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle, ice bath.

Methodology:

System Preparation (Inert Atmosphere): Assemble a dry 250 mL three-neck round-bottom
flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and
a dropping funnel. Causality: Borane reagents are sensitive to moisture and oxygen. An inert
atmosphere is critical to prevent decomposition of the reducing agent and ensure reaction
efficiency.

Reagent Addition: Suspend D-norvaline (5.86 g, 50 mmol) in 50 mL of anhydrous THF in the
flask. Cool the resulting slurry to 0 °C using an ice bath.

Controlled Reduction: Add 1.0 M BHs-THF solution (150 mL, 150 mmol, 3.0 equivalents)
dropwise via the addition funnel over a period of 60 minutes. Maintain the internal
temperature below 5 °C. Causality: A stoichiometric excess of the reducing agent is
necessary to ensure complete reduction of both the carboxylic acid and the transient borane-
amine complex. The slow, cooled addition manages the exothermic reaction and prevents
potential side reactions.

Reaction Completion: After the addition is complete, remove the ice bath and allow the
mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 66
°C) for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the
starting material is consumed. Causality: Heating to reflux provides the necessary activation
energy to drive the reduction to completion.

Quenching and Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the
reaction by the slow, dropwise addition of 2 M HCI (50 mL) to decompose any excess
borane. Causality: This step is highly exothermic due to the reaction of residual borane with
water and acid. Slow, cooled addition is a critical safety measure.
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e pH Adjustment and Extraction: Make the aqueous solution strongly basic (pH > 12) by the
slow addition of 10 M NaOH. This deprotonates the ammonium salt to the free amine.
Extract the aqueous layer with ethyl acetate (3 x 75 mL). Causality: The product is soluble in
organic solvents only in its free amine form. A high pH ensures complete deprotonation for
efficient extraction.

 Purification: Combine the organic extracts, dry over anhydrous MgSOQea, filter, and
concentrate under reduced pressure to yield the crude product. The product can be further
purified by vacuum distillation or recrystallization from a suitable solvent system if necessary.

Application in Asymmetric Synthesis: A Chiral
Auxiliary Workflow

One of the most powerful applications of (R)-(-)-2-Aminopentan-1-ol is its use as a chiral
auxiliary.[10] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate
to direct a subsequent chemical reaction to occur with high diastereoselectivity.[5][10] The
auxiliary is then cleaved and recovered, having imparted its chirality to the substrate.

The efficacy of an amino alcohol auxiliary stems from its ability to form a rigid, chelated
intermediate, often an oxazolidinone. This rigid structure creates a sterically defined
environment, forcing incoming reagents to approach from the less hindered face, thereby
controlling the formation of the new stereocenter.

Workflow for Asymmetric Alkylation
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Caption: General workflow for using an amino alcohol as a chiral auxiliary.
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Exemplary Protocol: Diastereoselective Alkylation of a
Propionyl Imide

This protocol outlines the use of (R)-(-)-2-Aminopentan-1-ol as a chiral auxiliary for the
synthesis of an enantiomerically enriched carboxylic acid derivative.

Objective: To control the stereochemical outcome of an enolate alkylation reaction using a
recoverable chiral auxiliary derived from (R)-(-)-2-Aminopentan-1-ol.

Part 1: Formation of the Chiral Oxazolidinone

e React (R)-(-)-2-Aminopentan-1-ol with phosgene or a phosgene equivalent (e.qg.,
triphosgene) in the presence of a base to form the corresponding cyclic carbamate
(oxazolidinone).

« Acylate the nitrogen of the oxazolidinone with propionyl chloride in the presence of a base
like triethylamine to form the N-propionyl imide substrate. Purify by column chromatography.

Part 2: Asymmetric Alkylation

o System Preparation: Dissolve the N-propionyl imide substrate in anhydrous THF in a flame-
dried, nitrogen-purged flask. Cool the solution to -78 °C in a dry ice/acetone bath.

o Enolate Formation: Add a strong, non-nucleophilic base such as lithium diisopropylamide
(LDA) dropwise. Stir for 30-60 minutes at -78 °C. Causality: LDA is required to quantitatively
deprotonate the a-carbon. The low temperature is essential to maintain the kinetic stability of
the resulting Z-enolate, which is key for high stereoselectivity.

» Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution. Allow the
reaction to proceed at -78 °C for several hours. Causality: The propyl group on the pentanol
auxiliary sterically blocks one face of the planar enolate. The electrophile is therefore
directed to the opposite, less hindered face, resulting in a highly diastereoselective
alkylation.

o Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract
the product with an organic solvent, dry, and concentrate. The diastereomeric excess (d.e.)
can be determined at this stage using *H NMR or chiral HPLC.
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Part 3: Auxiliary Cleavage
e Dissolve the alkylated product in a THF/water mixture.

e Add lithium hydroxide (LIOH) and hydrogen peroxide (H202). Stir at 0 °C to room
temperature. Causality: This specific reagent combination (lithium hydroperoxide) is highly
effective for cleaving oxazolidinone auxiliaries under mild conditions that do not risk
racemization of the newly formed stereocenter.

» Workup the reaction to separate the desired chiral carboxylic acid from the now-recovered
(R)-(-)-2-Aminopentan-1-ol auxiliary, which can be purified and reused.

Safety and Handling

As with all amine-containing compounds, (R)-(-)-2-Aminopentan-1-ol should be handled with
appropriate personal protective equipment (PPE). It is classified as an irritant to the skin, eyes,
and respiratory system.[7]

» Engineering Controls: Handle in a well-ventilated fume hood.

o Personal Protective Equipment: Wear safety glasses with side shields, nitrile gloves, and a
lab coat.

o Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

By adhering to these guidelines and understanding the chemical principles outlined in this
guide, researchers can effectively and safely leverage the synthetic potential of (R)-(-)-2-
Aminopentan-1-ol in their advanced research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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